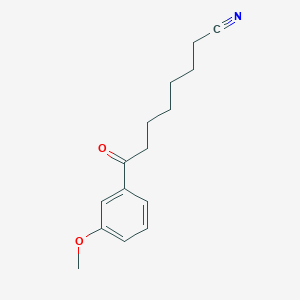

8-(3-Methoxyphenyl)-8-oxooctanenitrile

Description

8-(3-Methoxyphenyl)-8-oxooctanenitrile (CAS: 3433-74-7) is an organic compound featuring an eight-carbon aliphatic chain with a ketone group (oxo) at the eighth position, a nitrile (-C≡N) terminal group, and a 3-methoxyphenyl substituent. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.30 g/mol (calculated). This compound is commercially available at 95% purity and is utilized in pharmaceutical and chemical research due to its structural versatility .

The 3-methoxyphenyl group contributes electron-donating effects via the methoxy (-OCH₃) substituent, while the nitrile group enhances reactivity in nucleophilic addition or cyclization reactions. These features make it a valuable intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name |

8-(3-methoxyphenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-14-9-7-8-13(12-14)15(17)10-5-3-2-4-6-11-16/h7-9,12H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBCGXAAGQSOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645193 | |

| Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-64-6 | |

| Record name | 8-(3-Methoxyphenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)-8-oxooctanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the Knoevenagel condensation reaction, where 3-methoxybenzaldehyde reacts with malonic acid in the presence of a base to form an intermediate, which is then further reacted to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)-8-oxooctanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3-Methoxyphenyl)-8-oxooctanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents (halogens, alkyl groups, or additional functional groups) and backbone modifications. Key examples include:

| Compound Name | CAS Number | Substituent(s) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|---|

| 8-(3-Methoxyphenyl)-8-oxooctanenitrile | 3433-74-7 | 3-methoxyphenyl | Oxo, Nitrile | C₁₅H₁₇NO₂ | 243.30 | 95% |

| 8-(4-Chlorophenyl)-8-oxooctanenitrile | 898783-76-1 | 4-chlorophenyl | Oxo, Nitrile | C₁₄H₁₆ClNO | 249.74 | ≥97% |

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | 3-chlorophenyl | Oxo, Ester | C₁₆H₂₁ClO₃ | 296.79 | 100% |

| Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | 898758-13-9 | 2,3-dimethoxyphenyl | Oxo, Ester | C₁₈H₂₆O₅ | 322.40 | Not specified |

Key Observations:

Substituent Effects: The 4-chlorophenyl analog (CAS 898783-76-1) replaces the methoxy group with chlorine, increasing lipophilicity and altering electronic properties (electron-withdrawing vs. electron-donating). This may enhance binding to hydrophobic targets in drug discovery .

Functional Group Differences :

- Nitrile vs. Ester : Nitriles (C≡N) are more reactive in cycloaddition or hydrolysis reactions compared to esters, which are prone to nucleophilic acyl substitution. For example, the ethyl ester analog (CAS 898752-20-0) is more stable under acidic conditions, making it suitable for controlled-release formulations .

Physicochemical and Reactivity Profiles

- Lipophilicity : The 4-chlorophenyl analog (logP ~3.2, estimated) is more lipophilic than the methoxyphenyl derivative (logP ~2.8), influencing membrane permeability in biological systems .

- Thermal Stability : Nitrile-containing compounds generally exhibit higher thermal stability (decomposition >200°C) compared to esters, which may degrade at lower temperatures (~150°C) .

- Synthetic Utility : The nitrile group in this compound enables efficient conversion to amines or tetrazoles, whereas esters are typically intermediates for carboxylic acids or amides .

Biological Activity

Overview

8-(3-Methoxyphenyl)-8-oxooctanenitrile, with the CAS number 898786-64-6, is an organic compound notable for its unique structural features that confer potential biological activities. This compound features a methoxyphenyl group attached to an oxooctanenitrile chain, which may influence its reactivity and interactions with biological targets. The following sections delve into its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically employs the Knoevenagel condensation method. This involves the reaction of 3-methoxybenzaldehyde with a nitrile compound under basic conditions to form the desired product. The reaction conditions can be optimized for yield and purity, often utilizing continuous flow reactors for industrial applications .

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Preliminary studies suggest that the compound may interact with specific molecular targets, leading to its observed effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve the inhibition of bacterial enzyme activity, disrupting cellular functions essential for survival.

Anticancer Properties

Investigations into the anticancer potential of this compound have shown promise in inhibiting tumor cell proliferation. The compound may induce apoptosis in cancer cells through oxidative stress pathways and enzyme inhibition, although further studies are needed to elucidate the exact mechanisms involved .

The biological activity of this compound is thought to stem from its ability to interact with various enzymes and receptors within cells. These interactions can modulate signaling pathways related to cell survival and proliferation. For instance, it may inhibit enzymes involved in metabolic pathways that cancer cells exploit for growth .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Methoxyphenylacetonitrile | Shorter carbon chain | Moderate antimicrobial activity |

| 4-Methoxyphenylacetonitrile | Different methoxy position | Limited anticancer activity |

| Methoxetamine | Analogue of ketamine | Psychoactive effects |

The longer carbon chain in this compound may enhance its lipophilicity, potentially improving its interaction with cell membranes and biological targets compared to its shorter-chain counterparts .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of traditional antibiotics, indicating a potential alternative treatment option .

- Cancer Cell Line Study : In a controlled environment using human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in dose-dependent apoptosis as measured by flow cytometry. The study suggested that the compound triggers intrinsic apoptotic pathways, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.